molecular formula C13H25IN2OSi B13895985 2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole

2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole

Cat. No.: B13895985
M. Wt: 380.34 g/mol
InChI Key: PFVRWHBNSMSXLH-UHFFFAOYSA-N
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Description

2-Iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole is a synthetic organic compound that features an imidazole ring substituted with an iodine atom and a triisopropylsilyl-protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole typically involves the iodination of a suitable imidazole precursor followed by the introduction of the triisopropylsilyl-protected hydroxymethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the imidazole ring. The triisopropylsilyl-protected hydroxymethyl group can be introduced using standard silylation techniques, often involving the reaction of the hydroxymethyl group with triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine .

Industrial Production Methods

Industrial production methods for 2-iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole would likely involve similar synthetic routes but on a larger scale. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.

    Reduction Reactions: The imidazole ring and other functional groups can be reduced under suitable conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction Reactions: Products include reduced imidazole derivatives with altered functional groups.

Scientific Research Applications

2-Iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-methylimidazole: Similar structure but lacks the triisopropylsilyl-protected hydroxymethyl group.

    2-Iodo-1H-imidazole: Similar structure but lacks both the triisopropylsilyl-protected hydroxymethyl group and the methyl group at the 5-position.

Uniqueness

2-Iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole is unique due to the presence of the triisopropylsilyl-protected hydroxymethyl group, which provides additional reactivity and protection during synthetic transformations. This makes it a valuable intermediate in organic synthesis, offering versatility and stability that similar compounds may lack.

Properties

Molecular Formula

C13H25IN2OSi

Molecular Weight

380.34 g/mol

IUPAC Name

(2-iodo-1H-imidazol-5-yl)methoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C13H25IN2OSi/c1-9(2)18(10(3)4,11(5)6)17-8-12-7-15-13(14)16-12/h7,9-11H,8H2,1-6H3,(H,15,16)

InChI Key

PFVRWHBNSMSXLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=CN=C(N1)I

Origin of Product

United States

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